2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
CAS No.: 899946-20-4
Cat. No.: VC4876512
Molecular Formula: C24H19N5O3
Molecular Weight: 425.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899946-20-4 |
|---|---|
| Molecular Formula | C24H19N5O3 |
| Molecular Weight | 425.448 |
| IUPAC Name | 2-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C24H19N5O3/c1-2-32-20-13-12-16-8-6-7-11-18(16)21(20)23(30)27-28-15-25-22-19(24(28)31)14-26-29(22)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,27,30) |
| Standard InChI Key | XYDBOGUWLSTENZ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Introduction
The compound 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, including potential anticancer properties. This compound features a complex structure with an ethoxy group and a phenyl substituent, contributing to its unique chemical reactivity and potential therapeutic applications.
Biological Activity
Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, including anticancer properties. The mechanism of action for these compounds often involves interactions with molecular targets such as enzymes and receptors, leading to the modulation of cellular pathways. While specific biological activity data for 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is not available, compounds in this class have shown potential in disrupting cell cycle progression and inducing apoptosis in cancer cells.
Potential Biological Activities
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Anticancer Activity: Potential to inhibit cell proliferation and induce apoptosis.
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Enzyme Inhibition: Possible inhibition of enzymes involved in cell cycle regulation.
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Receptor Modulation: Interaction with receptors influencing cellular signaling pathways.
Spectroscopic Analysis
The structure of similar compounds is typically analyzed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HR–MS. These methods provide detailed information about the molecular structure and purity of the compound.
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